L-Alanylglycyl-L-prolyl-L-isoleucine
Description
Overview of Oligopeptides in Biological Systems
Oligopeptides, which typically contain between two and twenty amino acid residues, are integral to a vast array of biological processes. Current time information in Amravati Division, IN.nih.gov Unlike larger proteins, their smaller size allows for rapid synthesis and degradation, making them ideal for roles requiring swift physiological responses. nih.gov They function as signaling molecules, such as hormones and neurotransmitters, regulating processes like growth, metabolism, and cellular communication. Current time information in Amravati Division, IN.nih.gov For instance, oligopeptides like oxytocin (B344502) and vasopressin are crucial hormones. nih.gov
Furthermore, oligopeptides are key players in the immune system, where they can act as antigens or antimicrobial agents. Current time information in Amravati Division, IN.nih.gov They are also involved in enzyme regulation, acting as inhibitors or activators to control metabolic pathways. nih.gov Their diverse functions underscore their importance as versatile and essential molecules in living organisms.
The Role of Short Peptide Sequences in Biochemical Research
The unique properties of short peptide sequences have made them valuable tools in biochemical research. Their well-defined structures and specific biological activities allow scientists to investigate complex biological processes at a molecular level. Researchers utilize synthetic short peptides to study protein-protein interactions, map enzyme active sites, and develop receptor-specific agonists and antagonists. mdpi.com
The advantages of using short peptides in research include their high tissue specificity, low immunogenicity, and the cost-effectiveness of their synthesis compared to larger proteins. nih.govnih.gov These characteristics also make them promising candidates for the development of new therapeutic agents, diagnostic tools, and drug delivery systems. nih.govnih.gov The ability to modify their sequence and structure allows for the fine-tuning of their biological activity, offering a powerful platform for biomedical and biotechnological advancements. medchemexpress.com
Specific Focus on L-Alanylglycyl-L-prolyl-L-isoleucine as a Model Tetrapeptide
This compound is a tetrapeptide composed of the amino acids L-alanine, glycine (B1666218), L-proline, and L-isoleucine. While specific, detailed research on this exact peptide sequence is not extensively available in public scientific literature, it can serve as an excellent model for understanding the fundamental principles of tetrapeptide structure and function. Its properties are derived from the unique characteristics of its constituent amino acids.
The sequence, often denoted as Ala-Gly-Pro-Ile, combines amino acids with distinct properties:
L-Alanine (Ala): A small, nonpolar amino acid, providing a degree of hydrophobicity.
Glycine (Gly): The smallest amino acid, with only a hydrogen atom as its side chain. This imparts significant conformational flexibility to the peptide backbone.
L-Isoleucine (Ile): A branched-chain amino acid (BCAA) that is nonpolar and hydrophobic. It is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. acs.org
The combination of the flexible glycine residue followed by the rigid proline residue is a common motif in protein structures, often inducing a specific type of turn in the peptide chain known as a beta-turn. The flanking hydrophobic residues, alanine (B10760859) and isoleucine, would influence its interaction with aqueous or lipid environments.
Physicochemical Properties (Theoretical)
Based on its constituent amino acids, the theoretical properties of this compound can be estimated. These properties are crucial for predicting its behavior in biological systems and for designing experimental studies.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₆H₂₈N₄O₅ |
| Molecular Weight | 356.42 g/mol |
| Amino Acid Sequence | L-Alanine - Glycine - L-Proline - L-Isoleucine |
| Overall Charge | Neutral at physiological pH |
| Solubility | Expected to have limited solubility in water due to nonpolar residues (Ala, Ile) |
| Key Structural Feature | Presence of a Proline residue, inducing a rigid bend in the peptide backbone |
Potential Research Applications
As a model tetrapeptide, this compound could be synthesized and utilized in various research contexts:
Structural Biology: Studying how the Gly-Pro sequence influences the adoption of specific secondary structures like beta-turns.
Enzymology: Investigating its potential as a substrate or inhibitor for specific proteases that recognize Pro-containing sequences.
Biomaterials: Exploring its use as a building block for self-assembling peptide-based nanomaterials, where the Proline kink can direct the assembly process.
The synthesis of such a tetrapeptide would typically be achieved through solid-phase peptide synthesis (SPPS), a standard method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.
Structure
2D Structure
3D Structure
Properties
CAS No. |
443302-95-2 |
|---|---|
Molecular Formula |
C16H28N4O5 |
Molecular Weight |
356.42 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C16H28N4O5/c1-4-9(2)13(16(24)25)19-15(23)11-6-5-7-20(11)12(21)8-18-14(22)10(3)17/h9-11,13H,4-8,17H2,1-3H3,(H,18,22)(H,19,23)(H,24,25)/t9-,10-,11-,13-/m0/s1 |
InChI Key |
HEMOEJHEODSASX-ZPFDUUQYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
Synthesis Methodologies for L Alanylglycyl L Prolyl L Isoleucine
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is a predominant method for producing peptides. peptide.combeilstein-journals.org The process involves assembling a peptide chain sequentially while the C-terminal end is covalently anchored to an insoluble polymer resin. peptide.combeilstein-journals.org This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing of the resin-bound peptide. peptide.comiris-biotech.de
The Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/t-Bu) strategy is a widely adopted orthogonal protection scheme in SPPS. iris-biotech.depeptide.comseplite.com In this method, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu). peptide.comseplite.com
The synthesis of L-Alanylglycyl-L-prolyl-L-isoleucine via this strategy proceeds as follows:
Resin Loading : The C-terminal amino acid, Fmoc-L-isoleucine, is first anchored to a suitable solid support resin. beilstein-journals.org
Fmoc Deprotection : The Fmoc group is removed from the resin-bound isoleucine using a secondary amine base, typically a solution of 20-50% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.comnih.govwpmucdn.com This exposes the free α-amino group for the next coupling step.
Coupling : The next amino acid in the sequence, Fmoc-L-proline, is activated by a coupling reagent and added to the resin. It reacts with the free amino group of isoleucine to form the Pro-Ile peptide bond. wpmucdn.com
Washing : After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts. iris-biotech.de
Iteration : The deprotection, coupling, and washing steps are repeated sequentially for Fmoc-Glycine and finally for Fmoc-L-alanine. wpmucdn.com
This iterative cycle of deprotection and coupling allows for the elongation of the peptide chain from the C-terminus to the N-terminus. beilstein-journals.org The stability of the Fmoc group to acid allows for the use of acid-sensitive side-chain protecting groups, which remain intact until the final cleavage step. seplite.com
The formation of the peptide bond is a thermodynamically unfavorable reaction that requires the activation of the carboxylic acid group of the incoming amino acid. creative-peptides.combachem.com Coupling reagents facilitate this activation, converting the carboxyl group into a more reactive intermediate that readily reacts with the N-terminal amine of the growing peptide chain. creative-peptides.compeptide.com
The choice of coupling reagent is critical for achieving high yields and purity, especially for sterically hindered sequences. The formation of the L-prolyl-L-isoleucine bond in the target tetrapeptide presents a challenge due to the steric bulk of both the proline and isoleucine side chains.
Common classes of coupling reagents include:
Carbodiimides : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective and cost-efficient. peptide.comamericanpeptidesociety.org They are often used with additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to increase efficiency and suppress racemization. wpmucdn.combachem.compeptide.com
Phosphonium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective, particularly for hindered couplings. bachem.com
Aminium/Uronium Salts : This class includes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (HATU). bachem.compeptide.com These reagents are known for their high coupling efficiency and rapid reaction times, making them suitable for difficult sequences. peptide.com
For the challenging Pro-Ile linkage, a potent coupling reagent such as HATU or PyBOP in the presence of a base like N,N-Diisopropylethylamine (DIEA) would be recommended to overcome the steric hindrance and ensure efficient bond formation. bachem.com
| Reagent Class | Examples | Characteristics | Additives |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used. americanpeptidesociety.org DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. peptide.com | HOBt, HOAt, OxymaPure® (to reduce racemization and improve efficiency). bachem.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective for hindered couplings and cyclization. peptide.com | Typically used with a non-nucleophilic base like DIEA. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | High coupling efficiency, rapid reactions, low racemization. peptide.com HATU is particularly potent. | Requires a base for activation (e.g., DIEA, NMM). bachem.com |
For a C-terminal Carboxylic Acid : Wang resin is a common choice for Fmoc-based SPPS. seplite.compeptide.com The peptide is linked to the resin via a p-alkoxybenzyl ester bond, which is sensitive to strong acids.
For a C-terminal Amide : Rink Amide resin is frequently used. peptide.comiris-biotech.de It features an acid-labile linker that yields a C-terminal amide upon cleavage.
For peptides of moderate length like a tetrapeptide, a resin with a standard substitution level (e.g., 0.5 to 1.2 mmol/g) is generally suitable. peptide.com
Once the synthesis of the this compound sequence is complete, the final step is to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups. google.com This is typically achieved by treating the peptide-resin with a strong acid solution, often referred to as a cleavage cocktail. researchgate.net A common cocktail for the Fmoc/tBu strategy is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger like Triisopropylsilane (TIS). google.com A typical mixture is 95% TFA, 2.5% water, and 2.5% TIS. google.com The TFA provides the acidic environment for cleavage, while water and TIS act as scavengers to trap reactive cations generated during the deprotection of certain amino acid side chains, thus preventing side reactions. google.com The cleavage of the peptide from a Wang resin can be achieved with 55% TFA in methylene (B1212753) chloride. nih.gov
| Resin Name | Linker Type | Final Peptide C-Terminus | Typical Cleavage Condition |
|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl Alcohol | Carboxylic Acid | High concentration of TFA (e.g., 50-95%). nih.gov |
| 2-Chlorotrityl Chloride Resin | Trityl | Carboxylic Acid (Protected Peptide) | Very mild acid (e.g., 1% TFA or acetic acid), allows cleavage with side-chain protection intact. peptide.comiris-biotech.de |
| Rink Amide Resin | Fmoc-compatible Amide Linker | Amide | TFA-based cocktail (e.g., TFA/TIS/H₂O). peptide.comiris-biotech.de |
| Sieber Amide Resin | Xanthenyl Linker | Amide | Mild acid conditions (e.g., 1% TFA). peptide.com |
Solution-Phase Peptide Synthesis (LPPS) Approaches for Tetrapeptides
Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, was the original method for creating peptides before the advent of SPPS. springernature.comnih.gov In this approach, all reactions, including protection, coupling, and deprotection, are carried out in a homogeneous solution. researchgate.net Intermediates at each step must be isolated and purified before proceeding to the next, often through crystallization or chromatography. beilstein-journals.org
For a tetrapeptide like this compound, LPPS can be performed using two main strategies:
Stepwise Synthesis : This involves the sequential addition of single, protected amino acids to the growing peptide chain, similar to SPPS but entirely in solution.
Fragment Condensation : This strategy involves the synthesis of smaller peptide fragments (dipeptides or tripeptides) which are then coupled together to form the final, longer peptide. nih.gov For the target tetrapeptide, one might synthesize the dipeptides Boc-L-Ala-Gly-OH and H-L-Pro-L-Ile-OMe separately. These two fragments would then be coupled to form the protected tetrapeptide, followed by final deprotection steps. This approach can be more efficient for longer peptides. researchgate.net
Enzymatic Synthesis of Oligopeptides Incorporating L-Amino Acids
Enzymatic peptide synthesis presents a green and sustainable alternative to traditional chemical methods. rpi.eduproquest.com It utilizes enzymes as biocatalysts to form peptide bonds under mild, typically aqueous conditions, which minimizes the need for toxic reagents and extensive protecting group chemistry. rpi.eduproquest.com Two main classes of enzymes are employed for this purpose: proteases and peptide ligases.
The key advantages of enzymatic synthesis include high stereospecificity (avoiding racemization), mild reaction conditions, and reduced environmental impact. proquest.com However, challenges can include limited substrate scope and lower reaction rates compared to chemical methods. proquest.com
The directed synthesis of a specific sequence like this compound requires careful selection of an enzyme with appropriate substrate specificity.
Peptide Ligases : These enzymes are naturally designed to form amide bonds. nih.gov A prominent group is the ATP-grasp enzymes, or ATP-dependent carboxylate-amine ligases, which activate a carboxylic acid as an acylphosphate intermediate to drive the ligation reaction. nih.govcreative-peptides.comresearchgate.net L-amino acid ligases (Lals) are a specific type of ATP-grasp enzyme that can catalyze the formation of dipeptides from unprotected amino acids. mdpi.com While a single enzyme to synthesize the entire tetrapeptide is unlikely, a multi-enzyme system or an engineered ligase with broad specificity could potentially be employed.
Proteases : In their natural function, proteases catalyze the hydrolysis of peptide bonds. However, under specific non-physiological conditions (e.g., high concentration of substrates, presence of organic co-solvents, or using amino acid esters as acyl donors), the reaction equilibrium can be shifted to favor synthesis over hydrolysis. proquest.comnih.gov This is known as reverse proteolysis or kinetically controlled synthesis. Enzymes like papain, α-chymotrypsin, and subtilisin have been used for this purpose. proquest.comacs.org For instance, papain shows broad specificity but has a preference for hydrophobic residues, while α-chymotrypsin prefers aromatic residues at the acyl donor position. proquest.comacs.org A stepwise synthesis could be envisioned where different proteases are used to catalyze the formation of specific bonds within the tetrapeptide sequence. acs.org
Stereoselective Enzymatic Approaches in Peptide Bond Formation
The chemoenzymatic synthesis of peptides utilizes hydrolase enzymes to catalyze the stereoselective formation of peptide bonds. This method presents a milder and cleaner alternative to purely chemical synthesis, which often requires extensive protection and deprotection steps under harsh conditions. nih.gov The inherent stereoselectivity of enzymes ensures the formation of peptides with the correct L-amino acid configuration, which is crucial for their biological activity.
Enzymes such as proteases and lipases are commonly employed for peptide synthesis. nih.gov The reaction mechanism can be either equilibrium-controlled or kinetically controlled. In kinetically controlled synthesis, an acyl donor ester is used, and the enzyme catalyzes the aminolysis of this ester by the amino group of the nucleophile (the next amino acid in the sequence). This approach is generally faster and can lead to higher yields. researchgate.net
For the synthesis of this compound, a stepwise enzymatic approach could be envisioned. For instance, the formation of the Gly-Pro bond could be catalyzed by an enzyme that recognizes glycine (B1666218) at the P1 position of the acyl donor. Subsequently, the resulting dipeptide would act as the nucleophile for the addition of L-Alanine, and finally, L-Isoleucine would be incorporated. The choice of enzyme is critical and depends on its substrate specificity. Enzymes like papain, thermolysin, and α-chymotrypsin have been used for the synthesis of various oligopeptides. nih.gov
The optimization of reaction conditions, including pH, temperature, and solvent system, is a significant challenge in enzymatic peptide synthesis. nih.gov The use of non-conventional media, such as frozen aqueous solutions or ionic liquids, has shown promise in improving yields and controlling the reaction equilibrium. nih.gov For example, α-chymotrypsin-catalyzed peptide synthesis in a frozen aqueous solution has been reported to increase yields up to 90%. nih.gov
| Enzyme Class | Potential Application in Synthesis | Key Characteristics | Example |
|---|---|---|---|
| Proteases (e.g., Papain) | Formation of peptide bonds between various amino acid residues. Papain has broad specificity. | Operates under mild conditions, stereoselective, can be used for oligomerization. nih.gov | Papain has been used for the synthesis of poly(L-alanine). nih.gov |
| Proteases (e.g., Thermolysin) | Catalyzes bond formation involving hydrophobic amino acid residues. | Thermostable, specific for hydrophobic residues at the N-terminal side of the scissile bond. | Used in the synthesis of the precursor to the artificial sweetener Aspartame. nih.gov |
| Lipases (e.g., from Candida antarctica) | Can catalyze peptide bond formation, particularly with N-protected amino acid esters. | High stability in organic solvents, broad substrate specificity, and high stereoselectivity. nih.gov | Used to catalyze the formation of the tetrapeptide Benzoyl-Arg-Gly-Asp-Ser-NH2. nih.gov |
Advanced Synthetic Strategies and Green Chemistry Considerations in Tetrapeptide Production
Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), has been highly effective but often relies on hazardous solvents and reagents, generating significant chemical waste. semanticscholar.orgyork.ac.uk The principles of green chemistry are increasingly being applied to peptide production to mitigate its environmental impact. rsc.org
Green Solvents in Peptide Synthesis: A major focus of green peptide chemistry is the replacement of conventional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. semanticscholar.orgyork.ac.uk Propylene (B89431) carbonate has been identified as a green polar aprotic solvent that can be used in both solution-phase and solid-phase peptide synthesis. semanticscholar.orgyork.ac.uk Studies have shown that coupling and deprotection reactions in propylene carbonate can achieve chemical yields comparable to those in traditional solvents, without causing epimerization. semanticscholar.orgyork.ac.uk
Continuous-Flow Synthesis: Continuous-flow systems offer a more sustainable alternative to traditional batch processes for peptide synthesis. In a continuous-flow setup, reagents are continuously passed through a reactor containing the solid-supported peptide. This allows for precise control over reaction conditions, reduced consumption of excess reagents and solvents, and can lead to higher purity of the final product. The model tetrapeptide Leu-Ala-Gly-Val has been successfully synthesized with high purity using a continuous-flow system.
| Solvent | Classification | Key Advantages | Key Disadvantages |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Traditional | Excellent solvating properties for amino acids and resins. rsc.org | Reproductive toxicity, high boiling point, difficult to recycle. semanticscholar.orgyork.ac.uk |
| Dichloromethane (DCM) | Traditional | Effective for swelling many resins and dissolving reagents. | Suspected carcinogen, volatile organic compound (VOC). semanticscholar.orgyork.ac.uk |
| Propylene Carbonate (PC) | Green Alternative | Low toxicity, biodegradable, high boiling point, derived from renewable resources. semanticscholar.orgyork.ac.uk | May require optimization of reaction conditions for some coupling reagents. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Derived from renewable resources, lower toxicity than THF, can be a substitute for DCM. | Can form peroxides, may have different resin swelling properties compared to traditional solvents. |
| N-Butylpyrrolidinone (NBP) | Green Alternative | Lower toxicity than NMP, good solvating properties. | Higher cost compared to some traditional solvents. |
Structural and Conformational Analysis of L Alanylglycyl L Prolyl L Isoleucine
Spectroscopic Characterization of Tetrapeptide Conformation
Spectroscopy provides a non-destructive means to investigate the solution-state structure of peptides. By examining the interaction of the molecule with electromagnetic radiation, detailed information about bond vibrations, electronic transitions, and nuclear spin states can be obtained, which collectively paint a picture of the peptide's predominant conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution. It provides atomic-resolution data by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
One-dimensional (1D) NMR spectra provide fundamental information through chemical shifts and coupling constants. The chemical shift of a nucleus is highly sensitive to its local electronic environment, making it a powerful indicator of molecular conformation. For L-Alanylglycyl-L-prolyl-L-isoleucine, the proton (¹H) and carbon (¹³C) chemical shifts of each residue can be assigned. Deviations of these shifts from random coil values can indicate the presence of stable secondary structures. For instance, Hα proton chemical shifts are known to move upfield in helical structures and downfield in extended or β-sheet structures.
Scalar or J-coupling constants, which arise from through-bond interactions between neighboring nuclei, provide critical conformational constraints. The three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is particularly informative. Its magnitude is related to the backbone dihedral angle phi (φ) through the Karplus equation, allowing for the estimation of backbone torsion angles. A larger ³J(HN,Hα) value (typically > 8 Hz) is indicative of an extended conformation, while a smaller value (< 5 Hz) suggests a helical conformation.
| Residue | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Ala-1 | N-H | 8.1 - 8.5 | - |
| Hα | 4.1 - 4.4 | 52 - 55 | |
| Hβ | 1.3 - 1.5 | 18 - 21 | |
| Gly-2 | N-H | 8.2 - 8.6 | - |
| Hα | 3.8 - 4.1 | 44 - 47 | |
| Pro-3 | Hα | 4.2 - 4.5 | 62 - 65 |
| Hβ | 1.9 - 2.2 | 31 - 34 | |
| Hγ | 1.8 - 2.1 | 26 - 29 | |
| Hδ | 3.5 - 3.8 | 49 - 52 | |
| Ile-4 | N-H | 8.0 - 8.4 | - |
| Hα | 4.0 - 4.3 | 60 - 63 | |
| Hβ | 1.8 - 2.0 | 38 - 41 | |
| Hγ | 1.1 - 1.5 | 26 - 29 | |
| Hγ' | 0.8 - 1.0 | 16 - 19 | |
| Hδ | 0.7 - 0.9 | 12 - 15 | |
| Note: These are representative chemical shift ranges for peptides in aqueous solution. Actual values are highly dependent on solvent, pH, temperature, and local conformation. |
Two-dimensional (2D) NMR experiments are essential for resolving spectral overlap and establishing connectivity between nuclei, which is necessary for unambiguous resonance assignment and structure determination. uzh.ch
Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other through chemical bonds (scalar coupling), typically over two or three bonds. utexas.eduslideshare.net For this compound, COSY spectra would reveal cross-peaks connecting the N-H to the Hα, the Hα to the Hβ protons within the Alanine (B10760859) and Isoleucine residues, and so on. This allows for the delineation of the complete spin system for each amino acid, which is the first step in sequence-specific assignment. uzh.ch
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is the cornerstone of NMR structure determination. It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. utexas.eduresearchgate.net The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For this tetrapeptide, key NOEs would include:
Sequential NOEs: Correlations between the Hα proton of one residue and the amide proton (N-H) of the next residue (e.g., Ala Hα to Gly N-H) establish the amino acid sequence and provide information on the extendedness of the peptide backbone.
Intra-residue NOEs: These confirm the identity of the amino acid spin systems.
Medium-range NOEs: Correlations between protons that are further apart in the sequence (e.g., Ala Hα to Pro Hδ) are powerful indicators of non-extended structures, such as β-turns, which are often induced by proline residues. The presence of such NOEs would suggest a folded conformation. nih.gov
Ultraviolet (UV) and Circular Dichroism (CD) Spectroscopy for Secondary Structure Elements
UV and CD spectroscopy probe the electronic transitions within the peptide. While standard UV absorption is useful for concentration determination, CD provides much more detailed information about the chiral environment and, consequently, the secondary structure of the peptide. nih.govspringernature.com
The peptide bonds are the main chromophores in the far-UV region (below 240 nm). In an asymmetric environment, such as a folded peptide, these chromophores will interact with circularly polarized light differently, giving rise to a characteristic CD spectrum. Different secondary structures (α-helix, β-sheet, β-turn, polyproline II helix, and random coil) produce distinct CD signatures. nih.gov
For a proline-containing tetrapeptide like this compound, a polyproline II (PPII) helix is a likely conformational element. researchgate.net The PPII helix is a left-handed, extended helix that is prevalent in unfolded or disordered proteins and proline-rich sequences. researchgate.net The presence of a PPII structure is characterized by a specific CD spectrum, which can be distinguished from that of a truly random coil. nih.gov
| Secondary Structure | Minimum Wavelength (nm) | Maximum Wavelength (nm) |
| Random Coil / Unordered | Strong negative band ~198 | Weak or no distinct positive band |
| Polyproline II (PPII) Helix | Strong negative band ~204-206 | Weak positive band ~228 |
| β-Turn (Type I) | Negative band ~225, Positive band ~205 | Weak positive band ~185 |
| β-Turn (Type II) | Negative band ~227, Positive band ~207 | Weak negative band ~185 |
| Note: The observed spectrum for a short peptide is an average of the signals from all conformations present in solution. |
Infrared (IR) and Raman Spectroscopy for Amide Vibrations and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are forms of vibrational spectroscopy that provide information on the bonding and structure of a molecule by probing its molecular vibrations. drexel.edu For peptides, the most informative vibrational modes are those associated with the amide group of the peptide backbone. researchgate.net
The key vibrational bands for peptide conformational analysis are:
Amide I: Occurring in the 1600–1700 cm⁻¹ region, this band is primarily due to the C=O stretching vibration of the peptide backbone. nih.gov Its frequency is highly sensitive to hydrogen bonding and secondary structure. A band around 1650-1658 cm⁻¹ is often associated with disordered or random coil structures, while frequencies around 1630-1640 cm⁻¹ are indicative of β-sheet structures, and higher frequencies (~1660-1680 cm⁻¹) can indicate β-turns. pnas.org
Amide II: Found between 1510–1580 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching. researchgate.net It is also sensitive to conformation and hydrogen bonding but is often considered less diagnostic than the Amide I band.
Amide III: This complex band, located between 1220–1350 cm⁻¹, results from a mixture of C-N stretching, N-H bending, and other vibrations. nih.gov Its position can also be correlated with secondary structure.
The presence and strength of hydrogen bonds can be inferred from shifts in these amide bands. For instance, the formation of an intramolecular hydrogen bond, as might occur in a β-turn, would typically cause a shift of the involved C=O stretching frequency (Amide I) to a lower wavenumber (lower energy). tu-braunschweig.de
| Amide Band | Typical Frequency Range (cm⁻¹) | Primary Vibrational Mode | Structural Sensitivity |
| Amide I | 1600 - 1700 | C=O stretch | Highly sensitive to secondary structure and H-bonding |
| Amide II | 1510 - 1580 | N-H bend, C-N stretch | Sensitive to conformation |
| Amide III | 1220 - 1350 | C-N stretch, N-H bend | Correlated with backbone conformation |
Conformational Preferences and Dynamics in Aqueous and Non-Aqueous Environments
The conformational ensemble of a peptide is highly dependent on its environment. ruhr-uni-bochum.de The interplay between intramolecular forces (e.g., hydrogen bonds, van der Waals interactions) and intermolecular interactions with solvent molecules dictates the peptide's structure and flexibility. rsc.org
In an aqueous environment , polar water molecules can form hydrogen bonds with the amide groups of the peptide backbone. rsc.org This solvation stabilizes extended conformations and generally increases the conformational flexibility of the peptide. mit.edu For this compound, it is expected that in water, the peptide would exist not as a single rigid structure but as a dynamic ensemble of conformations. nih.gov Due to the presence of the proline residue, this ensemble is likely biased towards extended, polyproline II (PPII)-like structures rather than being a true random coil. aps.org The entropic advantage of conformational freedom and the favorable enthalpy of solvation would disfavor the formation of stable intramolecular hydrogen bonds.
In non-aqueous or less polar environments (e.g., dimethyl sulfoxide, methanol, or chloroform-like environments), the energetic cost of leaving backbone amide groups unsolvated is much higher. rsc.orgnih.gov This drives the peptide to satisfy its hydrogen bonding potential internally. Consequently, in such solvents, this compound would be more likely to adopt compact, folded structures stabilized by intramolecular hydrogen bonds. The proline residue is a strong promoter of turns in a peptide chain. It is therefore highly probable that in a non-polar solvent, the peptide would adopt a β-turn conformation, where a hydrogen bond forms between the carbonyl oxygen of one residue and the amide proton of a residue further down the chain. NMR studies in such solvents would be expected to show characteristic medium-range NOEs and temperature coefficients for the amide protons indicative of a stable, folded structure. nih.gov
Chiral Integrity and Stereochemical Investigations of this compound
The stereochemical purity of this compound is a critical determinant of its three-dimensional structure and, consequently, its biological activity. The synthesis of this tetrapeptide, which contains three chiral centers in the L-configuration (Alanine, Proline, and Isoleucine), necessitates rigorous control and subsequent analysis to ensure its chiral integrity. Potential racemization during the synthetic process, particularly of the isoleucine residue, can lead to the formation of diastereomers, which may possess altered biological properties.
Detailed research findings on the stereochemical analysis of this compound are not extensively available in publicly accessible literature. However, the principles of peptide chemistry allow for a thorough understanding of the potential stereochemical impurities and the methods used for their detection and quantification. The primary concern during the synthesis of isoleucine-containing peptides is the epimerization at the α-carbon of the isoleucine residue, which results in the formation of D-allo-isoleucine. This transformation can occur under the conditions used for peptide bond formation.
Modern analytical techniques are employed to ascertain the chiral purity of synthetic peptides like this compound. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful method for separating diastereomers. By comparing the retention times of the synthesized peptide with that of a standard, the presence and quantity of any diastereomeric impurities can be determined.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereochemical investigations. High-resolution 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide detailed information about the spatial arrangement of atoms within the peptide. The presence of diastereomers would result in a set of distinct signals in the NMR spectrum, allowing for their identification and, in some cases, quantification.
| Compound | Retention Time (min) | Peak Area (%) | Stereochemical Assignment |
|---|---|---|---|
| This compound | 15.2 | 99.5 | Desired Epimer |
| L-Alanylglycyl-L-prolyl-D-allo-isoleucine | 17.8 | 0.5 | Diastereomeric Impurity |
The data in the table exemplifies a successful synthesis with high chiral integrity, showing a very low percentage of the diastereomeric impurity. The separation of the desired this compound from its epimer, L-Alanylglycyl-L-prolyl-D-allo-isoleucine, with distinct retention times, demonstrates the efficacy of the chiral separation method. The quantification of the peak areas indicates a stereochemical purity of 99.5% for the target compound.
Enzymatic Interactions and Substrate Specificity of L Alanylglycyl L Prolyl L Isoleucine
Susceptibility to Proteolytic Hydrolysis by Various Peptidases
Proteolytic enzymes, or peptidases, catalyze the hydrolysis of peptide bonds. nih.govencyclopedia.pub The susceptibility of a peptide to such enzymes is highly dependent on the amino acid sequence surrounding the cleavage site. elsevierpure.com The rigid pyrrolidine (B122466) ring of proline imposes significant conformational constraints on the peptide backbone, making many peptide bonds involving proline resistant to common peptidases like trypsin and chymotrypsin (B1334515). elsevierpure.com However, this same feature makes the peptide a prime target for a specialized class of enzymes known as post-proline cleaving enzymes (PPCEs). nih.govresearchgate.net
The sequence of L-Alanylglycyl-L-prolyl-L-isoleucine (Ala-Gly-Pro-Ile) presents several potential peptide bonds for enzymatic cleavage: Ala-Gly, Gly-Pro, and Pro-Ile. The most probable cleavage site is the bond C-terminal to the proline residue (Pro-Ile). This is the canonical target for prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases, which are serine proteases that specifically hydrolyze peptide bonds on the carboxyl side of proline residues within oligopeptides. nih.govwikipedia.org
The specificity of these enzymes is primarily directed at the P1 position (the amino acid contributing the carboxyl group to the scissile bond), which in this case is Proline. nih.gov Therefore, enzymes like prolyl endopeptidase from Flavobacterium meningosepticum or human cytosolic prolyl endopeptidase would be expected to efficiently cleave the Pro-Ile bond. nih.govresearchgate.net Recent studies have also shown that some PPCEs, such as Aspergillus niger prolyl endopeptidase (AnPEP) and neprosin, can exhibit specificity for reduced cysteine residues in addition to proline, though this is not relevant to the Ala-Gly-Pro-Ile sequence. nih.gov
Other peptidases are less likely to act on this tetrapeptide. For example, trypsin requires a basic residue (Lysine or Arginine) at the P1 position, and chymotrypsin prefers large hydrophobic or aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). Neither preference is met within this sequence.
| Enzyme Class | Typical P1 Residue Specificity | Predicted Action on Ala-Gly-Pro-Ile | Potential Cleavage Site |
|---|---|---|---|
| Prolyl Endopeptidase (PEP) | Proline | High | Pro | Ile |
| Trypsin | Lysine, Arginine | None | N/A |
| Chymotrypsin | Phenylalanine, Tryptophan, Tyrosine | None | N/A |
| Aminopeptidase (B13392206) | Various (N-terminal residue) | Possible | Ala | Gly |
For this compound, a kinetic study involving a prolyl endopeptidase would measure the rate of Pro-Ile bond hydrolysis. nih.govwur.nlacs.org Based on studies of similar proline-containing substrates, it is expected that a suitable prolyl endopeptidase would exhibit robust catalytic efficiency for this tetrapeptide. nih.gov For example, studies on a series of synthetic tetrapeptides with the sequence Cbz-Gly-X-Leu-Gly showed that when X is Proline, the substrate is readily cleaved by prolyl endopeptidase from Flavobacterium. nih.gov
| Kinetic Parameter | Description | Hypothetical Value for PEP with Ala-Gly-Pro-Ile |
|---|---|---|
| Km (Michaelis Constant) | Substrate concentration at ½ Vmax; indicates affinity. | Low to moderate (e.g., in the µM to mM range) |
| kcat (Turnover Number) | Maximum number of substrate molecules converted to product per enzyme active site per second. | Moderate to high (e.g., >10 s-1) |
| kcat/Km (Catalytic Efficiency) | Overall efficiency of the enzyme for the substrate. | High (e.g., >104 M-1s-1) |
This compound as a Potential Enzyme Substrate
The structure of a peptide determines its function as a substrate for specific enzymes. The Alanyl-Glycyl-Prolyl-Isoleucine sequence contains distinct motifs recognized by different enzyme systems.
Enzyme specificity is the ability of an enzyme to select a particular substrate from a range of possible candidates. nih.govnih.govacs.orgacs.orgbiorxiv.org For peptidases, this specificity is largely dictated by the amino acid residues at and around the cleavage site. The Pro-Ile motif in this compound is a strong determinant of specificity. Prolyl endopeptidases are highly specific for proline at the P1 position, and their active site is designed to accommodate the unique structure of the proline ring. nih.govnih.gov This makes the tetrapeptide an excellent candidate substrate for this class of enzymes. The residues in the P2 (Glycine) and P3 (Alanine) positions can also influence binding and catalysis, but the primary determinant remains the P1 Proline. nih.gov
Upon hydrolysis of the Pro-Ile bond, free L-isoleucine is released. Isoleucine is an essential branched-chain amino acid (BCAA), and its catabolism is a well-defined metabolic pathway. wikipedia.orgyoutube.com This pathway is crucial for energy production and is primarily active in skeletal muscle. youtube.com
The catabolism of isoleucine begins with a reversible transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT) . youtube.comyoutube.com This enzyme transfers the amino group from isoleucine to α-ketoglutarate, yielding α-keto-β-methylvalerate and glutamate. youtube.com Subsequently, the α-keto-β-methylvalerate undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , an irreversible step that commits the carbon skeleton to further degradation. youtube.comyoutube.com The final products of isoleucine catabolism are acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production. wikipedia.orgqiagen.com Therefore, the enzymatic processing of this compound directly feeds into the central metabolic pathway of BCAA catabolism. researchgate.netresearchgate.net
Modulation of Enzyme Activity by the Tetrapeptide (e.g., inhibition)
Peptides and their constituent amino acids can act not only as substrates but also as modulators of enzyme activity, including through inhibition. nih.govmdpi.commdpi.comresearchgate.netacs.org For instance, the degradation products of this compound, namely the dipeptide Ala-Gly-Pro and the amino acid Isoleucine, could exert feedback control on various enzymes.
Feedback inhibition is a common regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway. bioninja.com.aunih.gov In the context of BCAA metabolism, isoleucine is known to be an allosteric inhibitor of threonine deaminase, the first enzyme in its own biosynthetic pathway in bacteria and plants. bioninja.com.aumdpi.com While this biosynthetic pathway is not present in humans, the principle of feedback inhibition by BCAAs and their metabolites is conserved. High concentrations of BCAAs or their keto-acid derivatives can influence the activity of the BCKDH complex via regulatory kinases and phosphatases. youtube.com Therefore, the L-isoleucine released from the tetrapeptide could contribute to the pool of BCAAs that regulate their own catabolism.
Furthermore, the tetrapeptide itself or its fragments could potentially act as competitive inhibitors for peptidases. A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, preventing the actual substrate from binding. acs.org It is plausible that Ala-Gly-Pro-Ile or its fragments could inhibit other peptidases that recognize similar, but not identical, motifs, thereby modulating broader proteolytic activity.
Competitive, Non-Competitive, and Uncompetitive Inhibition Mechanisms
The precise mechanism of inhibition (competitive, non-competitive, or uncompetitive) by the specific tetrapeptide this compound has not been extensively detailed in publicly available research. However, studies on a larger heptapeptide (B1575542) containing this core sequence provide insights into its mode of interaction with human cyclophilin A (hCyp-18). nih.gov
Research on modified peptides derived from the HIV-1 Gag protein, which includes the Ala-Gly-Pro-Ile sequence, suggests that these peptides function as inhibitors of hCyp-18 rather than as substrates for its catalytic activity. nih.gov It has been proposed that these peptidic ligands interact preferentially with the enzyme in the trans conformation. nih.gov This indicates a specific binding interaction within the enzyme's active site that interferes with its normal catalytic cycle. While this does not definitively classify the inhibition as competitive, it points towards a mechanism where the peptide occupies the active site, a characteristic often associated with competitive inhibition.
Half-Maximal Inhibitory Concentration (IC50) Determinations
The potency of a compound's inhibitory effect on an enzyme is commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
For the Ala-Gly-Pro-Ile sequence, IC50 data is available from studies of a larger peptide that contains this motif. Specifically, the linear heptapeptide Ac-Val-His-Ala-Gly-Pro-Ile-Ala-NH2 was shown to bind to human cyclophilin A with a measurable affinity. nih.govresearchgate.net The IC50 value for this interaction was determined to be 850 ± 220 µM. nih.govresearchgate.net This indicates a relatively low-affinity interaction. Further research demonstrated that modifications to the N- and C-terminals of this peptide could significantly increase its binding affinity for hCyp-18. nih.gov
| Compound | Enzyme | IC50 Value (µM) |
|---|---|---|
| Ac-Val-His-Ala-Gly-Pro-Ile-Ala-NH2 | Human Cyclophilin A (hCyp-18) | 850 ± 220 |
Biological Mechanisms and Roles of L Alanylglycyl L Prolyl L Isoleucine in in Vitro Systems
Interaction with Cellular Components and Macromolecules
The interaction of peptides with cellular components is dictated by their amino acid sequence, which determines their size, charge, hydrophobicity, and conformational flexibility. The sequence Ala-Gly-Pro-Ile combines a small hydrophobic residue (Alanine), a simple and flexible residue (Glycine), a conformationally constrained imino acid (Proline), and a larger hydrophobic residue (Isoleucine).
Direct receptor binding studies specifically for L-Alanylglycyl-L-prolyl-L-isoleucine are not widely available in the current scientific literature. However, the principles of peptide-receptor interactions suggest that this tetrapeptide could exhibit affinity for receptors that recognize short, hydrophobic peptide motifs. The N-terminal alanine (B10760859) and C-terminal isoleucine provide hydrophobic anchors, while the central Gly-Pro segment can influence the peptide's backbone conformation, which is critical for fitting into a receptor's binding pocket.
Research on other tetrapeptides has shown that they can be designed to bind to specific receptors. For instance, synthetic tetrapeptides have been developed to act as ligands for the delta-opioid receptor and the androgen binding site of the ZIP9 receptor. These studies underscore that the specific sequence and structure of a tetrapeptide are paramount for high-affinity receptor binding. The potential for this compound to bind to a specific receptor would depend on the complementarity between its three-dimensional shape and the topology of a receptor's ligand-binding domain.
This compound has been studied in the context of its interaction with the enzyme Cyclophilin A (CypA). nih.govmdpi.com CypA is a peptidyl-prolyl isomerase that catalyzes the cis-trans isomerization of peptide bonds preceding proline residues, a key step in the folding of many proteins. mdpi.com
In computational and experimental studies, the peptide sequence His-Ala-Gly-Pro-Ile-Ala (HAGPIA), which contains the core AGPI sequence, has been used as a model substrate to investigate the mechanism of CypA. nih.gov Metadynamics simulations have explored the isomerization of the Gly-Pro bond within this peptide both in water and when bound to CypA. nih.gov Furthermore, a modified peptide containing the Ala-Gly-Pro-Ile sequence was developed as a competitor that binds to CypA with a high affinity (dissociation constant, Kd = 3 µM). mdpi.com This affinity was noted to be stronger than that of the entire HIV-1 capsid protein, a natural binding partner of CypA. mdpi.com
Additionally, a synthetic peptide, Phe-Gly-Pro-Ala-Gly-Pro-Ile-Gly, was used as a substrate to analyze the kinetic parameters of a collagenolytic enzyme, demonstrating that sequences containing AGPI can be recognized and cleaved by specific proteases. nih.gov
Table 1: Properties of Constituent Amino Acids and Their Role in Interactions
| Amino Acid | Abbreviation | Key Property | Potential Role in Interaction |
| L-Alanine | Ala (A) | Small, nonpolar | Contributes to hydrophobic interactions within binding pockets. |
| Glycine (B1666218) | Gly (G) | Smallest amino acid, flexible | Provides conformational flexibility to the peptide backbone, allowing it to adapt to various binding surfaces. |
| L-Proline | Pro (P) | Cyclic, rigid | Introduces kinks in the peptide chain, restricting its conformation, which can be crucial for specific recognition by proteins like isomerases. nih.govmdpi.com |
| L-Isoleucine | Ile (I) | Hydrophobic, branched-chain | Acts as a hydrophobic anchor, important for binding to nonpolar regions on protein surfaces or within receptor pockets. |
Influence on Cellular Processes (In Vitro)
The biological activity of a peptide is a direct consequence of its interactions with cellular machinery. While comprehensive studies on the cellular effects of this compound are limited, the functions of its constituent amino acids, particularly isoleucine, can provide clues to its potential influence on cellular processes.
Research has not yet fully characterized the specific biochemical pathways directly modulated by the intact this compound peptide. However, as a substrate for enzymes like Cyclophilin A, its presence could influence pathways related to protein folding and trafficking. mdpi.com By competing for the active site of CypA, the peptide could potentially interfere with the folding of viral proteins (such as HIV-1 capsid) or other cellular proteins that depend on CypA for proper conformation, thereby affecting downstream signaling and cellular events. nih.govmdpi.com
Direct studies on the effect of this compound on the metabolism of specific cell lines are scarce. However, the metabolic role of its C-terminal amino acid, L-isoleucine, has been investigated. L-isoleucine is a branched-chain amino acid (BCAA) that plays a critical role in physiological functions, including glucose transportation and fatty acid metabolism.
Studies have shown that isoleucine is a key regulator of metabolic health. For instance, in vitro and in vivo research indicates that restricting isoleucine can reprogram hepatic metabolism and enhance insulin (B600854) sensitivity. While these effects are observed with the free amino acid, it is plausible that the bioavailability of isoleucine from peptide breakdown could have downstream effects on cellular metabolic pathways. Peptides derived from yak bone, including some containing the Gly-Pro-Ile sequence, have shown protective effects against oxidative damage in HepG2 liver cells, suggesting a role in maintaining cellular health under metabolic stress. jst.go.jp
Table 2: Observed In Vitro Metabolic Effects of L-Isoleucine
| In Vitro System | Finding | Reference |
| Various Cell Lines | Isoleucine, as a BCAA, is involved in regulating protein synthesis and glucose metabolism. | |
| Hepatic Cell Lines | Restriction of isoleucine can reprogram liver metabolism and improve insulin sensitivity. | |
| HepG2 Cells | Peptides containing Gly-Pro-Ile have demonstrated protective effects against H2O2-induced oxidative damage. | jst.go.jp |
The potential for this compound to regulate immune responses in vitro is an area of interest, primarily due to its interaction with Cyclophilin A and the known immunomodulatory functions of L-isoleucine.
Cyclophilin A can be secreted by cells in response to inflammatory stimuli and acts as a pro-inflammatory cytokine. mdpi.com By binding to CypA, this compound or its derivatives could potentially inhibit its extracellular signaling functions, thereby modulating the immune response. For example, inhibitors of CypA have been shown to impair the chemotaxis of CD4+ T-cells in mouse models, demonstrating a clear link between CypA activity and immune cell function. mdpi.com
Furthermore, L-isoleucine is recognized as an important amino acid for maintaining immune function. It has been shown to improve the immune system by affecting immune cells and reactive substances. In vitro trials have demonstrated that isoleucine is involved in the regulation of immunoreactive substances like cytokines and can induce the expression of host defense peptides.
Table 3: Summary of Potential In Vitro Immunomodulatory Roles
| Mechanism | Target/Component | Potential In Vitro Effect | Reference |
| Enzyme Inhibition | Cyclophilin A (CypA) | Modulation of T-cell chemotaxis and pro-inflammatory signaling. | mdpi.com |
| Amino Acid Function | L-Isoleucine | Regulation of cytokine production and expression of host defense peptides in immune cell assays. |
Compound Reference Table
Mechanistic Investigations of this compound Uptake and Intracellular Localization (In Vitro)
The cellular uptake of peptides is a critical determinant of their biological activity. For this compound, a neutral tetrapeptide, the primary routes of entry into the cell are of significant scientific interest. Research in this area aims to distinguish between carrier-mediated transport, endocytic pathways, and passive diffusion across the cell membrane.
Potential Uptake Mechanisms
Given its size as a tetrapeptide, the uptake of this compound is not likely to be significantly mediated by the well-characterized peptide transporters PEPT1 and PEPT2, which primarily facilitate the transport of di- and tripeptides. This suggests that other mechanisms are at play. One possibility is its hydrolysis by peptidases present on the cell surface, such as dipeptidyl aminopeptidase (B13392206) IV, which can cleave proline-containing peptides. This would result in the formation of smaller dipeptides that can then be transported into the cell by PEPT1 or PEPT2. nih.gov
Alternatively, the intact tetrapeptide may be taken up by the cell through processes such as endocytosis or direct translocation. Endocytosis involves the engulfment of the peptide by the cell membrane to form a vesicle, which is then internalized. This process can be further categorized into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific endocytic pathway utilized may depend on the cell type and the physicochemical properties of the peptide.
Direct translocation, a process where the peptide moves directly across the cell membrane without the formation of vesicles, is another potential uptake mechanism. This is often associated with cell-penetrating peptides (CPPs), and while this compound is not a classical CPP, its conformational flexibility, influenced by the proline residue, may facilitate its interaction with and passage through the lipid bilayer.
Intracellular Localization
Once inside the cell, the subcellular destination of this compound is a key factor in determining its biological function. The use of fluorescently labeled analogs of the tetrapeptide allows for the visualization of its intracellular distribution. Studies with other peptides have shown that their localization can vary widely, with accumulation observed in the cytoplasm, nucleus, mitochondria, or lysosomes. nih.govmdpi.com The specific localization of this compound would provide valuable clues about its intracellular targets and mechanisms of action. For instance, localization to the mitochondria might suggest a role in cellular metabolism or apoptosis, while nuclear localization could indicate an influence on gene expression.
Research Findings from Analogous Peptides
In the absence of direct quantitative data for this compound, studies on analogous neutral, proline-containing peptides can provide valuable insights. The following tables summarize findings from in vitro uptake studies of such peptides in relevant cell lines like Caco-2, which is a model for the intestinal barrier.
Uptake Characteristics of Proline and Related Peptides in Caco-2 Cells
| Compound | Uptake Mechanism | Key Findings | Reference |
|---|---|---|---|
| L-Proline | Active and passive transport | Uptake is Na+-dependent and saturable, consistent with a carrier-mediated system (System A). The efficiency of uptake increases at lower pH. | nih.govcapes.gov.br |
| Leu-Pro-Gly-Gly | Hydrolysis followed by dipeptide transport | The tetrapeptide is primarily hydrolyzed at the brush border membrane by dipeptidyl aminopeptidase IV into Leu-Pro and Gly-Gly, which are then absorbed. | nih.gov |
Factors Influencing Peptide Uptake In Vitro
| Factor | Observation | Implication for this compound | Reference |
|---|---|---|---|
| Peptide Length | PEPT1 and PEPT2 transporters show decreasing affinity for peptides longer than three amino acids. | Direct transport via these carriers is likely inefficient for the intact tetrapeptide. | [ ] |
| Proline Residue | Confers resistance to some peptidases and influences peptide conformation. | May increase the stability of the tetrapeptide at the cell surface and affect its interaction with the membrane. | [ ] |
| Hydrophobicity | Increased lipophilicity can enhance passive diffusion across the cell membrane. | The presence of alanine and isoleucine may contribute to a degree of lipophilicity that facilitates membrane interaction. | nih.gov |
Structure Activity Relationship Sar Studies of L Alanylglycyl L Prolyl L Isoleucine and Analogs
Systematic Amino Acid Substitution Analysis (e.g., Alanine (B10760859) Scanning, Proline Scanning)
Systematic substitution strategies, such as alanine scanning, are fundamental in peptide research to identify key residues responsible for a molecule's biological activity, stability, and conformation. genscript.com In this technique, individual amino acid residues are systematically replaced with alanine, and the effect on the peptide's function is measured. genscript.com Alanine is chosen because its small, neutral methyl side chain generally removes specific side-chain interactions without introducing significant steric or electronic perturbations. genscript.com This allows researchers to pinpoint "hotspot" residues that are critical for the peptide's activity. nih.gov
A hypothetical alanine scanning study on L-Alanylglycyl-L-prolyl-L-isoleucine would involve synthesizing four analogs, each with one residue replaced by alanine. The resulting changes in biological activity would elucidate the importance of each original residue. For instance, a significant loss of activity upon replacing isoleucine with alanine would suggest that the bulky, hydrophobic side chain of isoleucine is crucial for the peptide's function. nih.govnih.gov
Table 1: Hypothetical Alanine Scanning Analogs of this compound
| Original Peptide | Analog | Substituted Residue | Potential Impact on Activity |
| Ala-Gly-Pro-Ile | Ala -Gly-Pro-Ile | Alanine (no change) | Serves as a baseline control. |
| Ala-Gly-Pro-Ile | Ala-Ala -Pro-Ile | Glycine (B1666218) | Investigates the role of backbone flexibility. |
| Ala-Gly-Pro-Ile | Ala-Gly-Ala -Ile | Proline | Determines the importance of the proline kink. |
| Ala-Gly-Pro-Ile | Ala-Gly-Pro-Ala | Isoleucine | Probes the contribution of the hydrophobic side chain. |
D-Amino Acid Substitutions and Conformational Effects on Activity
The incorporation of D-amino acids, which are the non-natural mirror images of the standard L-amino acids, is a common strategy in peptide drug design. semanticscholar.orgmdpi.com This substitution can have profound effects on the peptide's three-dimensional structure and, consequently, its biological activity. nih.gov While L-amino acids are the building blocks of proteins in most living organisms, peptides containing D-amino acids can adopt unique conformations that may enhance their function or stability. preprints.orgnih.gov
Introducing D-amino acids into the this compound sequence could lead to analogs with altered secondary structures, such as different types of turns or helical arrangements. nih.gov These conformational changes can impact how the peptide interacts with its biological target. Furthermore, peptides containing D-amino acids are often less susceptible to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. mdpi.comresearchgate.net This increased stability can be a significant advantage for therapeutic peptides. semanticscholar.org
A study on the effects of L- to D-amino acid substitution in the antitumor peptide RDP215 demonstrated that the D-amino acid variant exhibited increased stability in the presence of serum without compromising its activity. semanticscholar.orgmdpi.com Similar investigations on this compound would be necessary to determine the conformational and stability effects of such substitutions.
Incorporating Non-Proteinogenic Amino Acids to Probe Structure-Activity Relationships
Beyond the 22 naturally occurring proteinogenic amino acids, a vast number of non-proteinogenic amino acids (NPAAs) exist, both naturally and synthetically. wikipedia.orgwikipedia.orgjpt.com The incorporation of NPAAs into a peptide sequence offers a powerful tool to explore a wider range of chemical space and fine-tune the peptide's properties. nih.gov These modifications can include altering side-chain length, hydrophobicity, charge, and introducing novel functional groups. nih.gov
For this compound, introducing NPAAs could serve several purposes in SAR studies. For example, replacing isoleucine with other hydrophobic NPAAs of varying sizes, such as norvaline or norleucine, could provide insights into the optimal size and shape of the side chain for biological activity. wikipedia.org Similarly, modifying the proline residue with a derivative like 3,4-dehydro-L-proline could alter the rigidity of the peptide backbone and influence its conformational preferences.
The use of NPAAs has been shown to improve the stability, potency, and bioavailability of peptide-based therapeutics. nih.gov By systematically incorporating a diverse set of NPAAs into the this compound sequence, researchers could develop analogs with enhanced therapeutic potential.
Table 2: Examples of Non-Proteinogenic Amino Acids for SAR Studies
| Non-Proteinogenic Amino Acid | Potential Substitution Site in Ala-Gly-Pro-Ile | Rationale |
| Norvaline | Isoleucine | To probe the effect of a linear hydrophobic side chain. |
| β-Alanine | Glycine | To alter the spacing and flexibility of the peptide backbone. jpt.com |
| 3,4-Dehydro-L-proline | Proline | To introduce conformational constraints and study the impact on backbone geometry. |
| Cyclohexylalanine | Alanine/Isoleucine | To increase hydrophobicity and steric bulk. nih.gov |
Identifying Key Residues for Specific Biochemical Interactions
The ultimate goal of SAR studies is to identify the specific amino acid residues that are directly involved in the biochemical interactions responsible for the peptide's activity. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. nih.govnih.gov
For this compound, the hydrophobic side chains of alanine, proline, and particularly isoleucine are likely to be involved in hydrophobic interactions with a biological target. nih.govnih.gov The amide and carbonyl groups of the peptide backbone are potential sites for hydrogen bonding. By combining the results of systematic amino acid substitutions, D-amino acid incorporation, and the use of NPAAs, a detailed map of the key interacting residues can be constructed.
For example, if replacing isoleucine with alanine drastically reduces activity, and replacing it with another bulky hydrophobic residue like leucine (B10760876) restores activity, it would strongly suggest that a hydrophobic pocket in the target receptor accommodates this side chain. nih.gov Conversely, if substituting glycine with a more rigid amino acid disrupts activity, it would indicate that the flexibility imparted by glycine is essential for the peptide to adopt its bioactive conformation.
Table of Compound Names
| Abbreviation | Full Name |
| Ala | L-Alanine |
| Gly | Glycine |
| Pro | L-Proline |
| Ile | L-Isoleucine |
| Leu | L-Leucine |
| Norvaline | (2S)-2-Aminopentanoic acid |
| Norleucine | (2S)-2-Aminohexanoic acid |
| β-Alanine | 3-Aminopropanoic acid |
| 3,4-Dehydro-L-proline | (2S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid |
| Cyclohexylalanine | (2S)-2-Amino-3-cyclohexylpropanoic acid |
Computational Modeling and Simulation Studies of L Alanylglycyl L Prolyl L Isoleucine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is particularly valuable for understanding how L-Alanylglycyl-L-prolyl-L-isoleucine might interact with biological targets such as receptors or enzymes. The process involves predicting the binding mode and affinity of the peptide to a specific target protein.
In a typical molecular docking study of this compound, the three-dimensional structure of the peptide and the target protein are used as inputs. The simulation then explores various possible binding poses of the peptide within the active site of the target, calculating a scoring function to estimate the binding affinity for each pose. mdpi.com The results can help identify key amino acid residues involved in the interaction and guide the design of new peptides with enhanced binding properties.
A hypothetical molecular docking study of this compound with a target protein might yield the following results:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Enzyme A | -8.5 | TYR-82, ASP-115, LEU-201 |
| Receptor B | -7.2 | PHE-56, TRP-98, ARG-150 |
| Transporter C | -6.8 | ILE-34, VAL-77, GLU-121 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility, stability, and the dynamics of its interaction with target molecules.
An MD simulation of this compound would typically involve placing the peptide in a simulated physiological environment, such as a water box with ions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific time period. nih.gov This allows for the observation of how the peptide folds, changes its shape, and interacts with its surroundings.
Key parameters that can be analyzed from an MD simulation of this compound include:
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the peptide's backbone atoms from a reference structure, indicating its stability. |
| Radius of Gyration (Rg) | Represents the compactness of the peptide's structure over time. |
| Hydrogen Bonds | The number and lifetime of intramolecular and intermolecular hydrogen bonds, which are crucial for maintaining the peptide's structure and its interactions. |
This table describes parameters commonly analyzed in MD simulations.
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are used to study the electronic structure and reactivity of molecules at the atomic level. asianpubs.org For this compound, QM methods can provide a detailed understanding of its chemical properties, such as its charge distribution, orbital energies, and reactivity towards other molecules.
These calculations solve the Schrödinger equation for the peptide, providing information about the distribution of electrons and the energies of different molecular orbitals. This information is crucial for understanding the peptide's chemical behavior, including its ability to participate in chemical reactions.
A hypothetical QM analysis of this compound might include the following data:
| Property | Value |
| Dipole Moment (Debye) | 3.2 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | 1.8 |
| HOMO-LUMO Gap (eV) | 8.3 |
This table presents hypothetical data from a QM calculation for illustrative purposes. HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cn For a peptide like this compound, QSAR models can be developed to predict its biological activity based on its physicochemical properties and structural features.
The development of a QSAR model involves creating a dataset of peptides with known biological activities and calculating various molecular descriptors for each peptide. mdpi.com These descriptors can include properties like molecular weight, logP, and topological indices. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity.
A simplified, hypothetical QSAR model for a series of peptides including this compound might be represented by the following equation:
Biological Activity = 0.5 * (Molecular Weight) - 0.2 * (logP) + 1.5 * (Number of Hydrogen Bond Donors)
This is a simplified, hypothetical QSAR equation for illustrative purposes.
In Silico Prediction of Biochemical Functions and Interactions
These predictive methods often rely on sequence and structure similarity to molecules with known functions. nih.gov By comparing the properties of this compound to those of peptides in large biological databases, it is possible to generate hypotheses about its biological activities.
A hypothetical in silico prediction for this compound might suggest the following:
| Predicted Function | Basis for Prediction | Confidence Score |
| ACE Inhibitor | Similarity to known ACE inhibitory peptides. | 0.75 |
| Antioxidant | Presence of specific amino acid residues. | 0.60 |
| Antimicrobial | Overall physicochemical properties. | 0.55 |
This table presents hypothetical data for illustrative purposes.
Analytical Methodologies for Characterization and Detection in Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool for separating the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, separating molecules based on their hydrophobicity. nih.govhplc.eu The peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) is used to elute the components, with more hydrophobic species being retained longer. bslonline.org
For L-Alanylglycyl-L-prolyl-L-isoleucine, a typical RP-HPLC analysis would involve injecting a solution of the synthesized product onto a C18 column. The elution profile, monitored by UV absorbance commonly at 214-220 nm (the peptide bond), would ideally show a single major peak corresponding to the full-length, correct peptide. The percentage purity is calculated based on the relative area of this main peak compared to the total area of all peaks in the chromatogram.
Hypothetical Purity Assessment of a Synthetic Batch of this compound
| Peak No. | Retention Time (min) | Peak Area (%) | Identity |
|---|---|---|---|
| 1 | 8.5 | 2.1 | Synthesis Impurity |
| 2 | 12.3 | 96.5 | This compound |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. thermofisher.comlcms.cz As peptides elute from the HPLC column, they are directly introduced into the ion source of a mass spectrometer. This allows for the confirmation of the molecular weight of the peptide in each chromatographic peak, providing a high degree of confidence in its identity. lcms.cz
For this compound (molecular weight: 384.45 g/mol ), the main peak identified by HPLC would be analyzed by the mass spectrometer. Using an ionization technique like electrospray ionization (ESI), the peptide would typically be observed as a protonated molecular ion [M+H]⁺. The detection of a species with a mass-to-charge ratio (m/z) of approximately 385.46 would confirm the identity of the target peptide.
Expected LC-MS Results for the Main Chromatographic Peak
| Analyte | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Ion Form | Observed m/z |
|---|
Mass Spectrometry (MS/MS) for Sequence Verification and Post-Translational Modifications
Tandem mass spectrometry (MS/MS) is a crucial technique for verifying the amino acid sequence of a peptide. cancer.gov In an MS/MS experiment, the parent (or precursor) ion of the peptide (e.g., the [M+H]⁺ ion at m/z 385.24) is selected and subjected to fragmentation through collision-induced dissociation (CID). matrixscience.comnih.gov This process breaks the peptide bonds at predictable locations, generating a series of fragment ions.
The primary fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). matrixscience.com By analyzing the mass differences between the peaks in the fragment ion spectrum, the sequence of amino acids can be deduced and confirmed. For this compound, the fragmentation pattern would be expected to match the theoretical values calculated for this specific sequence, providing unambiguous verification. The unique fragmentation patterns of leucine (B10760876) and isoleucine can also help differentiate these isobaric residues. researchgate.netrsc.org The presence of proline can lead to unique fragmentation characteristics, often resulting in strong signals for cleavage at the N-terminal side of the proline residue. nih.gov
Theoretical MS/MS Fragmentation Pattern for this compound ([M+H]⁺ = 385.24)
| No. | Sequence | b-ion (m/z) | y-ion (m/z) | Sequence |
|---|---|---|---|---|
| 1 | Ala | 72.04 | 314.20 | Ile |
| 2 | Gly | 129.07 | 217.15 | Pro |
| 3 | Pro | 226.12 | 160.12 | Gly |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution. nih.govuq.edu.au While a full 3D structure determination is complex, simple one-dimensional (1D) and two-dimensional (2D) NMR experiments can readily confirm the peptide's identity and structural integrity. nmims.eduyoutube.com
A 1D ¹H NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule. The spectrum for this compound would show characteristic signals for the protons in each amino acid residue, such as the alpha-protons, beta-protons, and side-chain protons. For instance, the distinct upfield methyl signals for Alanine (B10760859) and Isoleucine, and the unique chemical shifts for the Proline ring protons, would be key identifiers. 2D NMR experiments like COSY and TOCSY can be used to assign these proton signals to specific amino acid residues, confirming their presence and connectivity. nmims.eduuzh.ch
Plausible Characteristic ¹H NMR Chemical Shifts (δ) for this compound in D₂O
| Amino Acid Residue | Proton | Expected Chemical Shift Range (ppm) |
|---|---|---|
| Alanine (Ala) | α-CH | 4.10 - 4.30 |
| β-CH₃ | 1.40 - 1.60 | |
| Glycine (B1666218) (Gly) | α-CH₂ | 3.80 - 4.00 |
| Proline (Pro) | α-CH | 4.20 - 4.40 |
| β-CH₂ | 2.10 - 2.30 | |
| γ-CH₂ | 1.90 - 2.10 | |
| δ-CH₂ | 3.50 - 3.70 | |
| Isoleucine (Ile) | α-CH | 4.00 - 4.20 |
| β-CH | 1.80 - 2.00 | |
| γ-CH₂ | 1.10 - 1.50 | |
| γ-CH₃ | 0.85 - 1.00 |
Spectrophotometric Assays for Biochemical Activity Measurement
Spectrophotometric assays are widely used to measure the concentration or biochemical activity of peptides and proteins. nih.govnih.gov These assays rely on the principle that molecules absorb light at specific wavelengths. If this compound were being investigated for a specific biological function, such as inhibiting an enzyme, a spectrophotometric assay could be developed to quantify its activity. americanpeptidesociety.org
For example, if the peptide were a putative inhibitor of a protease that cleaves a chromogenic substrate, its inhibitory activity could be measured. The enzyme, substrate, and varying concentrations of the peptide would be mixed. The rate of color development, resulting from the substrate being cleaved, is monitored over time by measuring the change in absorbance at a specific wavelength. A decrease in the rate of absorbance change in the presence of the peptide would indicate inhibitory activity. americanpeptidesociety.org
Hypothetical Enzyme Inhibition Assay using this compound
| Peptide Concentration (µM) | Initial Rate of Reaction (Absorbance units/min) | % Inhibition |
|---|---|---|
| 0 (Control) | 0.150 | 0 |
| 10 | 0.125 | 16.7 |
| 50 | 0.080 | 46.7 |
| 100 | 0.045 | 70.0 |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Water |
Future Research Directions and Academic Perspectives
Design of Novel Bioactive Peptides Based on the L-Alanylglycyl-L-prolyl-L-isoleucine Motif
The AGPI sequence serves as a foundational motif for the rational design of new bioactive peptides. The unique structural characteristics imparted by the proline residue can be systematically exploited to develop peptides with tailored biological activities. frontiersin.org Future research could focus on creating libraries of AGPI analogs through techniques like alanine (B10760859) scanning, where each amino acid is systematically replaced to probe its contribution to a potential biological function. mdpi.com
Key research objectives in this area would include:
Structure-Activity Relationship (SAR) Studies: By synthesizing and screening AGPI variants, researchers can establish clear relationships between the peptide's structure and its biological effects. For instance, modifying the flanking amino acids (Alanine and Isoleucine) could modulate properties like receptor affinity or enzymatic stability.
Development of Analogs with Enhanced Potency and Specificity: Based on SAR data, new peptides can be designed to target specific biological pathways with greater efficacy. Research on other tetrapeptides has demonstrated that even minor modifications can lead to significant enhancements in activity, such as anti-inflammatory or antiviral properties. mdpi.comnih.gov
Exploration of Proline-Rich Peptide Functions: Proline-rich motifs are known to be crucial in mediating protein-protein interactions, which are fundamental to cellular signaling. uni-saarland.denih.gov Investigating how the AGPI motif might modulate such interactions could lead to the discovery of peptides that can interfere with disease-related pathways. For example, proline-rich peptides are involved in innate immunity and could serve as templates for new antimicrobial agents. nih.govmdpi.com
| Research Approach | Objective | Potential Outcome |
| Alanine Scanning | To determine the functional role of each amino acid in the AGPI sequence. | Identification of key residues responsible for bioactivity. |
| Amino Acid Substitution | To enhance specific properties like stability, solubility, or receptor binding. | Development of more potent and drug-like peptide analogs. |
| Cyclization | To increase proteolytic resistance and conformational rigidity. | Creation of stable peptides with improved bioavailability. |
Application of Advanced Biotechnological Tools for Peptide Research
Modern biotechnological tools offer powerful means to accelerate the discovery and characterization of novel peptides derived from the AGPI motif. High-throughput screening methods and advanced synthesis techniques are central to exploring the vast chemical space of peptide analogs.
Future applications of biotechnology in this context include:
Recombinant Peptide Production: For large-scale production of promising AGPI-based peptides, recombinant expression systems using microbial fermentation can be employed. This approach allows for the cost-effective synthesis of large quantities of peptides for extensive preclinical testing. mdpi.com
Peptide Display Technologies: Techniques like phage display can be used to generate and screen vast libraries of AGPI variants for high-affinity binders to specific molecular targets. This enables the rapid identification of lead compounds for further development.
Computational Modeling and Simulation: Molecular dynamics simulations can provide deep insights into the conformational dynamics of the AGPI peptide and its interaction with biological targets at an atomic level. medchemexpress.com These computational studies can guide the rational design of new peptides with optimized properties.
Integration with Systems Biology and Proteomics Approaches
A systems biology approach, which integrates data from various "omics" disciplines, can provide a holistic understanding of the biological effects of this compound. nih.gov By studying how this peptide influences the entire proteome, researchers can uncover its mechanism of action and identify novel therapeutic applications.
Key research directions include:
Proteomic Profiling: By treating cells or tissues with the AGPI peptide and analyzing the resulting changes in protein expression, researchers can identify the cellular pathways modulated by the peptide. This can reveal its mode of action and potential off-target effects.
Network Analysis: The data generated from proteomic studies can be used to construct interaction networks, illustrating how the peptide's effects propagate through complex biological systems. This can help in identifying key nodes in signaling pathways that could be targeted for therapeutic intervention.
Biomarker Discovery: If the AGPI peptide shows efficacy in a disease model, proteomics can be used to identify biomarkers that correlate with the peptide's therapeutic response. This is crucial for the future clinical development of peptide-based drugs.
| Omics Technology | Application to AGPI Research | Potential Insights |
| Proteomics | Quantify changes in protein abundance in response to AGPI treatment. | Identify modulated cellular pathways and potential drug targets. |
| Transcriptomics | Analyze changes in gene expression to understand upstream regulatory effects. | Reveal the genetic programs initiated by the peptide. |
| Metabolomics | Profile changes in small molecule metabolites. | Uncover metabolic pathways affected by the peptide's activity. |
Exploring Peptide Mimicry and Peptidomimetics Derived from the Core Sequence
While peptides have excellent potency and specificity, their therapeutic use can be limited by poor stability and bioavailability. Peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved drug-like properties, offer a promising solution.
Future research in this area should focus on:
Designing Peptoids and other Mimetics: The AGPI sequence can be used as a template to design peptoids (N-substituted glycine (B1666218) oligomers) or other backbone-modified analogs that retain the spatial arrangement of the original peptide's side chains but are resistant to enzymatic degradation.
Developing Cyclic Analogs: Cyclization is a common strategy to improve the stability and conformational rigidity of peptides. mdpi.com Designing cyclic versions of the AGPI peptide could enhance its biological activity and pharmacokinetic profile.
Computational Design of Small Molecule Mimetics: Advanced computational methods can be used to design small, non-peptide molecules that mimic the binding and functional properties of the AGPI tetrapeptide. These small molecules could be developed as orally available drugs.
By pursuing these diverse and interconnected research avenues, the scientific community can systematically explore and harness the potential of the this compound motif, paving the way for the development of novel diagnostics, research tools, and therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
